1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide
Overview
Description
This usually includes the IUPAC name, other names (common, trade, etc.), and structural formula.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Cannabinoid CB1 Receptor Antagonists
Cannabinoid CB1 receptor antagonists, like rimonabant and AM251, have been explored for their potential in treating nicotine dependence and other substance use disorders. These compounds interact with the endocannabinoid system in the brain, showing promise in reducing nicotine self-administration and potentially affecting behaviors associated with smoking cessation. However, their efficacy is comparable to existing treatments, and side effects like nausea and depression may limit their use (Foll et al., 2008).
Cytochrome P450 Enzyme Interactions
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics of many drugs. Understanding the selectivity and potency of chemical inhibitors for CYP isoforms is essential for predicting drug-drug interactions and optimizing drug design. Compounds like furafylline and ketoconazole serve as selective inhibitors for specific CYP isoforms, aiding in the identification of potential interactions and metabolic pathways (Khojasteh et al., 2011).
Antitubercular Activity
The modification of existing drugs, such as isoniazid (INH), to create new derivatives with enhanced antitubercular activity highlights the importance of structural innovation in drug discovery. Compounds with modifications like N-substitution have shown significant activity against Mycobacterium tuberculosis, including strains resistant to INH. This approach not only improves efficacy but also expands the arsenal of drugs available for treating tuberculosis (Asif, 2014).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential future research directions, such as new synthetic methods, applications, etc.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have a specific compound in mind, it might be helpful to search for it in scientific databases or literature. If you need help with that, feel free to ask!
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYFJUWIBTYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2F3N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide | |
CAS RN |
1429239-98-4 | |
Record name | CB1-IN-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CB1-IN-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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